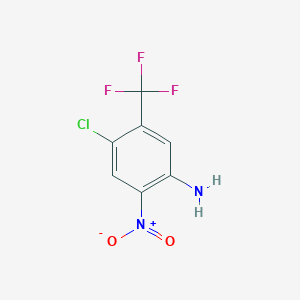

4-氯-2-硝基-5-(三氟甲基)苯胺

描述

科学研究应用

化学合成与反应

4-氯-2-硝基-5-(三氟甲基)苯胺在合成化学中被用于制备各种衍生物,展示了它在化学反应中的重要性。例如,它参与了4-氯-3,5-二硝基苯三氟化物的苯胺去氯反应,导致了N-(2,6-二硝基-4-三氟甲基苯基)苯胺衍生物的形成。反应动力学受苯胺环上取代基的影响,展示了该化合物的反应性和创造各种化学产品的潜力(Al-Howsaway et al., 2007)。

光谱研究

光谱技术对于理解4-氯-2-硝基-5-(三氟甲基)苯胺的性质至关重要。通过使用傅里叶变换红外(FT-IR)和拉曼光谱进行详细的光谱研究,探索了该化合物的振动、结构和电子特性。这些研究揭示了取代基对分子性质的影响,并提供了关于电子和热力学方面的见解,有助于开发具有特定性质的材料(Saravanan et al., 2014)。

环境降解

对类似于4-氯-2-硝基-5-(三氟甲基)苯胺的硝基芳香化合物的环境降解研究已经突显出微生物途径能够降解这些持久性污染物。对Geobacter sp.和Thauera aromatica等微生物菌株降解2-氯-4-硝基苯胺的研究提供了潜在生物修复策略的一瞥。这些发现强调了理解化学化合物的生物降解性及其对环境健康的影响的重要性(Duc, 2019)。

非线性光学(NLO)材料

对4-氯-2-硝基-5-(三氟甲基)苯胺及其衍生物的研究延伸到非线性光学材料领域。振动分析和理论密度泛函理论(DFT)计算已被用于评估这些化合物的NLO性质。这些研究工作对于推动具有潜在应用于光开关、电信和信息处理的材料的发展至关重要(Revathi et al., 2017)。

分析方法开发

在分析化学领域,4-氯-2-硝基-5-(三氟甲基)苯胺作为试剂用于开发检测各种样品中物质的方法。例如,它在测定水中残余氯的分光光度法中的应用展示了它在环境监测和公共卫生中的实用性。通过与苯氧噻嗪结合,它有助于对残余氯进行敏感和快速检测,展示了该化合物在分析应用中的多功能性(Al-Okab & Syed, 2008)。

作用机制

Target of Action:

These nerves produce calcitonin gene-related peptide (CGRP), which acts as a neurotransmitter and plays a role in pain perception .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability.

属性

IUPAC Name |

4-chloro-2-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEWKRQSGSZHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372203 | |

| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167415-22-7 | |

| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167415-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)

![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)

![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)

![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)